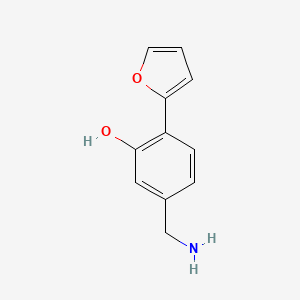

5-Aminomethyl-2-furan-2-yl-phenol

Description

Significance of Furan (B31954) and Phenol (B47542) Scaffolds in Modern Chemical Research

Furan and phenol rings are fundamental aromatic and pseudo-aromatic structures, respectively, that are integral to a vast number of natural products and synthetic compounds. rsc.orgrsc.org The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis and is found in numerous biologically active molecules. wikipedia.orgutripoli.edu.lyijabbr.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgutripoli.edu.ly The partial aromatic character of furan makes it more reactive than benzene (B151609) in electrophilic substitution reactions, allowing for a diverse range of chemical modifications. wikipedia.org

Similarly, the phenol scaffold, a hydroxyl group attached to a benzene ring, is a crucial component in many pharmaceuticals and industrial chemicals. rsc.orgrsc.org Phenolic compounds are renowned for their antioxidant properties and play significant roles in medicinal chemistry. nih.gov The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. The combination of these two scaffolds into a single molecule can lead to synergistic effects and novel properties.

Importance of Aminomethyl Functionalities in Organic Synthesis and Molecular Design

The aminomethyl group (-CH₂NH₂) is a key functional group in organic chemistry that can significantly influence the physicochemical and biological properties of a molecule. Its introduction into a molecular framework is often achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgresearchgate.netbrunel.ac.uk This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of β-amino carbonyl compounds, which are valuable intermediates for the preparation of various pharmaceuticals and natural products. wikipedia.orgresearchgate.net

The presence of an aminomethyl group can enhance the water solubility of a compound and provide a site for further chemical modifications. Furthermore, the basic nitrogen atom can participate in electrostatic interactions with biological macromolecules, which is often a crucial factor for pharmacological activity. nih.gov The strategic placement of an aminomethyl group on a furan-phenol backbone can therefore be a key step in designing molecules with targeted biological profiles.

Rationale for Investigating 5-Aminomethyl-2-furan-2-yl-phenol

The investigation of this compound is driven by the potential for creating a novel molecule with a unique combination of chemical features and biological activities. The rationale for its study can be broken down into several key points:

Hybrid Pharmacophore: The molecule combines three distinct pharmacophoric units: the furan ring, the phenol moiety, and the aminomethyl group. This hybridization offers the potential for multi-target interactions or a novel mode of action.

Modulation of Physicochemical Properties: The aminomethyl group is expected to influence the solubility and basicity of the furan-phenol scaffold, which can be critical for its behavior in biological systems.

Synthetic Accessibility: The synthesis of such a compound can likely be achieved through established synthetic methodologies, such as the Mannich reaction on a pre-formed 2-furan-2-yl-phenol or through coupling reactions involving appropriately functionalized furan and phenol precursors. rsc.orgrsc.orgnih.gov

Potential for Diverse Biological Activities: Given the broad spectrum of biological activities associated with furan, phenol, and aminomethyl-containing compounds, this compound and its derivatives are promising candidates for screening in various therapeutic areas, including as antimicrobial, antioxidant, and anticancer agents. utripoli.edu.lynih.govmdpi.comresearchgate.net

The exploration of this specific molecular architecture opens up new avenues for the development of functional materials and potential therapeutic agents.

Interactive Data Table: Properties of Constituent Scaffolds

| Scaffold | Key Properties | Common Biological Activities |

| Furan | Five-membered aromatic heterocycle, reactive in electrophilic substitution. wikipedia.org | Antibacterial, antifungal, anti-inflammatory, anticancer. utripoli.edu.lyijabbr.comwisdomlib.org |

| Phenol | Aromatic hydroxyl compound, antioxidant properties. nih.gov | Antioxidant, antiseptic, anti-inflammatory. nih.gov |

| Aminomethyl | Basic functional group, enhances solubility, key for Mannich reaction. wikipedia.orgresearchgate.net | Contributes to binding with biological targets, modulates pharmacological activity. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(aminomethyl)-2-(furan-2-yl)phenol |

InChI |

InChI=1S/C11H11NO2/c12-7-8-3-4-9(10(13)6-8)11-2-1-5-14-11/h1-6,13H,7,12H2 |

InChI Key |

OFCHONODRHZLSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Furan 2 Yl Phenol and Analogues

Strategies for Furan (B31954) Ring Construction and Functionalization

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block. wikipedia.org Its synthesis and subsequent functionalization are central to the preparation of complex furan derivatives.

Furan C2-Arylation Approaches via Cross-Coupling Reactions

The formation of a carbon-carbon bond between the C2 position of the furan ring and an aryl group is a critical step in the synthesis of 2-aryl-furans. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. lookchem.com These reactions typically involve the coupling of a furan-based organometallic reagent with an aryl halide or vice versa.

One common strategy is the Suzuki cross-coupling reaction, which utilizes an arylboronic acid and a furan halide (or triflate) in the presence of a palladium catalyst and a base. nih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. Another approach is the Stille coupling, which employs an organotin reagent. Furthermore, direct C-H arylation of furans has gained attention as an atom-economical alternative, avoiding the pre-functionalization of the furan ring. organic-chemistry.orgresearchgate.net For instance, the direct arylation of 2-furaldehyde with aryl halides can be achieved using a palladium catalyst to yield 5-aryl-2-formylfuran derivatives. organic-chemistry.org

| Coupling Reaction | Furan Reactant | Aryl Reactant | Catalyst System | Key Features |

| Suzuki Coupling | Furanboronic acid/ester or Halofuran | Aryl halide or Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Mild conditions, high functional group tolerance. nih.gov |

| Stille Coupling | Furanostannane | Aryl halide | Pd catalyst (e.g., Pd(PPh3)4) | Effective for complex fragments. |

| Direct C-H Arylation | Furan | Aryl halide | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Atom-economical, avoids pre-functionalization. organic-chemistry.orgresearchgate.net |

Introduction of the Aminomethyl Group at the Furan C5 Position

The aminomethyl group at the C5 position of the furan ring is a key functional handle. Several synthetic strategies have been developed for its introduction.

Reductive Amination Strategies (e.g., from 5-hydroxymethylfurfural (B1680220) derivatives)

Reductive amination of 5-hydroxymethylfurfural (HMF) or its derivatives is a widely used and efficient method for synthesizing 5-aminomethylfurans. rsc.orgresearchgate.netnih.gov This one-pot reaction involves the condensation of the aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents and catalytic systems can be employed.

Recent advancements have focused on the use of heterogeneous catalysts for improved sustainability and reusability. For example, iridium-based catalysts have shown high efficiency in the transfer hydrogenation reductive amination of HMF. rsc.orgabo.fi Non-noble metal catalysts, such as those based on nickel, have also been successfully utilized. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity towards the desired primary amine, 5-(aminomethyl)-2-furanmethanol (AMF), or the secondary amine, 2,5-bis(aminomethyl)furan (B21128) (BAMF). researchgate.netnih.govresearchgate.netnih.gov

| Catalyst System | Amine Source | Key Product(s) | Reported Yields/Selectivity |

| Iridium/γ-Al2O3 | Gaseous ammonia (B1221849) | 5-(aminomethyl)-2-furanmethanol (AMF) | High yield and selectivity to AMF. abo.fi |

| Raney Ni | Ammonia | 2,5-bis(aminomethyl)furan (BAMF) | High yield of BAMF. nih.gov |

| Ni/SBA-15 | Aqueous ammonia | 5-(aminomethyl)-2-furanmethanol (AMF) | Good yield of AMF. researchgate.net |

| CuNiAlOx | Ammonia | 2,5-bis(aminomethyl)furan (BAMF) | High yield of BAF in a two-stage process. nih.gov |

Mannich-type Reactions Involving Furan Derivatives

The Mannich reaction is a classic method for the aminomethylation of acidic C-H bonds. eurekaselect.com In the context of furan chemistry, this reaction involves the condensation of a furan derivative, an aldehyde (typically formaldehyde), and a primary or secondary amine. eurekaselect.comresearchgate.net This three-component reaction provides a direct route to aminomethylated furans. ppor.azmdpi.comresearchgate.net

For instance, furfuryl alcohol can undergo a Mannich condensation with formaldehyde (B43269) and an appropriate amine to introduce an aminomethyl group at the C5 position. google.com The reactivity of the furan ring makes it a suitable substrate for this type of electrophilic substitution. youtube.com

Alternative Alkylation and Amination Protocols

Beyond reductive amination and Mannich reactions, other methods for introducing the aminomethyl group exist. These can involve a two-step process of first alkylating the furan ring and then converting the introduced group into an amine. For example, a C5-halomethyl furan derivative can be prepared and subsequently reacted with an amine or an amine equivalent. However, direct C-H functionalization methods are generally preferred for their efficiency. beilstein-journals.org Strategies to protect other reactive sites on the furan ring, for instance, by using a temporary protecting group at the C2 position, can be employed to achieve the desired regioselectivity during functionalization. nih.gov

Phenol (B47542) Ring Functionalization and Aminomethyl Group Incorporation

The synthesis of the target molecule also requires strategies for functionalizing the phenol ring. This can be achieved either before or after the coupling with the furan moiety. The direct C-H functionalization of phenols is a powerful strategy, offering a step- and atom-economical approach to constructing new C-C bonds. rsc.org However, controlling the chemo- and regioselectivity can be challenging. rsc.org

One approach to synthesizing the final compound could involve the coupling of a pre-functionalized phenol with a furan derivative. For example, a phenol bearing a protected amino group or a precursor to the aminomethyl group could be used in a cross-coupling reaction with a suitable furan partner. Alternatively, the phenol ring can be introduced through methods like the Diels-Alder reaction of furan derivatives with alkynes, followed by aromatization to form the phenolic ring. nih.gov

Selective Introduction of the Aminomethyl Moiety onto the Phenol Ring

The selective introduction of an aminomethyl group onto a phenolic ring is a crucial step in the synthesis of the target molecule. Several methods have been developed to achieve this transformation with high regioselectivity, particularly at the ortho position to the hydroxyl group.

One notable method is the copper(II)-catalyzed ortho-selective aminomethylation of free phenols . acs.orgnih.gov This approach utilizes potassium aminomethyltrifluoroborate as the aminomethyl source and provides access to ortho-aminomethylated phenols under mild conditions. acs.orgnih.gov The reaction is highly selective for the ortho position and tolerates a variety of functional groups on both the phenol and the aminomethyl substrate, offering good to excellent yields. acs.orgnih.gov A proposed single-electron transfer radical coupling mechanism involving a six-membered transition state is believed to be responsible for the high ortho-selectivity. acs.orgnih.gov

Another effective strategy is the Brønsted acid-catalyzed ortho-selective aminomethylation . rsc.org This method employs readily available N,O-acetals as the aminomethylating agent and proceeds under mild conditions to furnish the desired products in moderate to excellent yields. rsc.org Key advantages of this transformation include its mild reaction conditions, broad substrate scope, excellent ortho-selectivity, and high efficiency. rsc.org

Furthermore, oxidative cross-dehydrogenative coupling (CDC) reactions offer a direct approach to ortho-aminomethylation. rsc.orgnih.gov For instance, phenols can undergo efficient ortho-selective CDC with trimethylamine, initiated by CCl3Br. rsc.org This reaction can be accelerated by a gold salt. rsc.org Similarly, copper chalcogenide nanoparticles (Cu7S4) supported on graphene oxide (GO) have been shown to be highly efficient heterogeneous catalysts for the oxidative ortho-selective C-H aminomethylation of phenols with N,N-dimethylbenzylamines. nih.gov This method is characterized by its broad substrate scope, excellent functional group tolerance, and the use of an inexpensive and reusable catalyst. nih.gov

| Method | Catalyst/Reagent | Key Features | Yields |

| Copper-Catalyzed Aminomethylation | Cu(II), Potassium aminomethyltrifluoroborate | High ortho-selectivity, mild conditions, broad functional group tolerance. acs.orgnih.gov | Good to Excellent acs.org |

| Brønsted Acid-Catalyzed Aminomethylation | Brønsted acid, N,O-acetals | High ortho-selectivity, mild conditions, readily available reagents. rsc.org | Moderate to Excellent rsc.org |

| Oxidative Cross-Dehydrogenative Coupling | CCl3Br/Au salt or GO-Cu7S4 | Direct C-H functionalization, reusable catalyst (GO-Cu7S4). rsc.orgnih.gov | High nih.gov |

Control of Substitution Patterns on the Phenolic Nucleus

Controlling the substitution pattern on the phenolic nucleus is paramount for the synthesis of specifically functionalized analogues of 5-Aminomethyl-2-furan-2-yl-phenol. This can be achieved through various strategies, including the use of directing groups and the careful selection of reaction conditions.

The inherent directing effect of the hydroxyl group on the phenol ring generally favors electrophilic substitution at the ortho and para positions. However, to achieve substitution at a specific position, especially in the presence of other activating or deactivating groups, more sophisticated methods are required.

Protecting group strategies are commonly employed to control regioselectivity. researchgate.net For instance, by selectively protecting the hydroxyl group, its directing influence can be temporarily masked, allowing for substitution at other positions. Subsequent deprotection then reveals the desired substituted phenol. The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent transformations and the ease of its removal.

Furthermore, the choice of catalyst and reaction conditions can significantly influence the substitution pattern. For example, in Friedel-Crafts reactions, the Lewis acid catalyst and the solvent can affect the ratio of ortho to para isomers. pressbooks.pub Similarly, in nucleophilic aromatic substitution reactions, the nature of the leaving group and the nucleophile, as well as the presence of activating or deactivating groups on the ring, determine the position of substitution. nih.gov

Recent advances in C-H activation and functionalization offer powerful tools for the direct and regioselective introduction of substituents onto the phenolic nucleus, often without the need for pre-functionalization. acs.org These methods often rely on transition metal catalysts that can be directed to a specific C-H bond by a coordinating functional group, including the phenolic hydroxyl group itself. acs.org

| Strategy | Description | Key Considerations |

| Directing Group Effects | The inherent activating and ortho-, para-directing nature of the hydroxyl group is utilized. | Often leads to mixtures of isomers. |

| Protecting Group Strategies | The hydroxyl group is temporarily masked to alter its directing influence and allow for substitution at other positions. researchgate.net | Choice of protecting group, conditions for protection and deprotection. researchgate.net |

| Control of Reaction Conditions | Variation of catalysts, solvents, and temperature to influence the regioselectivity of the reaction. | Can be highly substrate-dependent. |

| Directed C-H Activation | Transition metal-catalyzed functionalization of a specific C-H bond guided by a directing group. acs.org | Catalyst and directing group design are crucial for selectivity. acs.org |

Formation of the Furan-Phenol Inter-ring Linkage

The construction of the biaryl linkage between the furan and phenol rings is a pivotal step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions and direct arylation procedures are the most prominent methods for achieving this transformation.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, including the linkage between a furan and a phenol ring. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org In the context of synthesizing this compound, either the furan or the phenol moiety can be functionalized with a boronic acid and the other with a halide (or triflate).

The general catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction. organic-chemistry.orgrsc.org A variety of palladium catalysts and ligands have been developed to improve the scope and efficiency of the Suzuki reaction, allowing for the coupling of a wide range of substrates under mild conditions. rsc.orgnih.gov

| Component | Role in Suzuki Reaction | Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. libretexts.org | Pd(PPh3)4, Pd(OAc)2 organic-chemistry.orgnih.gov |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. libretexts.org | Phosphine ligands (e.g., PPh3, PCy3), N-heterocyclic carbenes (NHCs). libretexts.org |

| Base | Activates the organoboron species for transmetalation. libretexts.org | K2CO3, Cs2CO3, K3PO4 nih.gov |

| Organoboron Reagent | Provides the carbon nucleophile. | Furanboronic acid, Phenolboronic acid |

| Organohalide | Provides the carbon electrophile. | Halogenated furan, Halogenated phenol |

Direct arylation and heteroarylation reactions have emerged as powerful and atom-economical alternatives to traditional cross-coupling methods. nih.govacs.org These reactions involve the direct C-H functionalization of one aromatic ring with another, avoiding the need for pre-functionalization with organometallic reagents. nih.govacs.org

In the synthesis of furan-phenol compounds, direct arylation can be used to couple a furan ring directly with a phenol derivative. nih.govresearchgate.net This typically involves a transition metal catalyst, often palladium or rhodium, that facilitates the cleavage of a C-H bond on one of the aromatic rings and its subsequent coupling with the other. nih.govacs.org

For example, the direct arylation of furans with aryl halides has been reported using palladium catalysts. nih.gov The regioselectivity of these reactions can be a challenge, but careful optimization of the catalyst, ligands, and reaction conditions can lead to the desired product in good yields. nih.gov Radical arylation of furans using arenediazonium salts as the aryl source also provides a viable route to furan-phenol linkages. nih.govresearchgate.net

| Method | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Direct Arylation | Pd(OAc)2, SPhos | C-H activation, avoids pre-functionalization of one partner. nih.gov |

| Rhodium-Catalyzed Direct Arylation | Rhodium complexes | Can offer different reactivity and selectivity compared to palladium. |

| Radical Arylation | Arenediazonium salts, TiCl3 | Proceeds via a radical mechanism, offering alternative reactivity. nih.govresearchgate.net |

Convergent and Divergent Synthetic Pathways

A stepwise, or linear, synthesis involves the sequential construction of the target molecule from simple starting materials. In the case of this compound, a plausible stepwise synthesis could begin with a readily available furan or phenol derivative.

One potential route could start with the synthesis of a substituted furan, such as 5-(hydroxymethyl)furfural (HMF), which is a biomass-derived platform chemical. nih.gov The aldehyde group of HMF can be converted to an aminomethyl group through reductive amination. researchgate.net The resulting 5-(aminomethyl)-2-furanmethanol can then be coupled with a suitable phenol derivative using one of the methods described in section 2.3.

Alternatively, the synthesis could commence with a substituted phenol. The furan ring could be introduced via a cross-coupling reaction, followed by the introduction of the aminomethyl group onto the phenolic ring as the final step.

The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, represents a fundamental method for constructing the furan ring itself from acyclic precursors. youtube.com This could be integrated into a longer synthetic sequence.

A stepwise approach allows for the systematic construction of the molecule and can be advantageous for optimizing individual reaction steps. However, it can be less efficient for producing a library of analogues compared to a divergent approach.

Following a comprehensive search for scientific literature and data, information regarding the specific chemical compound “this compound” is not available. Consequently, the elucidation of its molecular structure through the advanced spectroscopic and analytical techniques outlined in the user's request cannot be provided.

The search yielded results for structurally related but distinct compounds, including:

2,5-bis(N-methyl-aminomethyl)furan

4-[[[5-(Hydroxymethyl)furan-2-yl]methylamino]methyl]phenol

2,5-Bis(aminomethyl)furan

[5-(Aminomethyl)furan-2-yl]methanol

Poly(meta-aminophenol)

However, no experimental or theoretical data for ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, or UV-Vis spectroscopy could be located for the target molecule, “this compound.” Without primary or secondary sources detailing the analytical characterization of this specific compound, it is not possible to generate the requested scientific article.

Elucidation of Molecular Structure Through Advanced Spectroscopic and Analytical Techniques

X-ray Crystallography for Solid-State Structural Determination

As of the current date, a search of established crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of scientific literature have not yielded a published single-crystal X-ray diffraction study for 5-Aminomethyl-2-furan-2-yl-phenol. Consequently, detailed experimental data on its solid-state molecular structure, such as unit cell dimensions, space group, and precise bond lengths and angles determined by this technique, are not available.

The elucidation of a molecule's three-dimensional arrangement in the solid state through X-ray crystallography is a definitive analytical method. This technique provides precise information on the conformational and configurational isomers present in the crystal lattice, as well as insights into intermolecular interactions like hydrogen bonding and π-stacking, which govern the packing of molecules.

While crystallographic data exists for structurally related compounds containing furan (B31954) or aminophenol moieties, direct extrapolation of these findings to predict the precise crystal structure of this compound would be speculative. The unique combination and substitution pattern of the aminomethyl, furan, and phenol (B47542) groups in the target molecule will dictate its specific crystal packing and intermolecular interactions.

Further research, involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to provide the definitive solid-state structural details for this compound. Such a study would generate the data necessary to populate the crystallographic tables typically presented in this section.

No Computational and Theoretical Data Currently Available for this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published computational and theoretical investigations specifically focused on the compound This compound . While research exists for structurally related furan and phenol derivatives, no specific studies detailing the geometry optimization, electronic structure, molecular dynamics, or reactivity predictions for this particular molecule could be identified.

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into the fundamental characteristics of chemical compounds. However, without specific studies on this compound, a detailed analysis as per the requested scientific outline cannot be provided at this time.

The Importance of Computational Studies

For a novel or less-studied compound like this compound, computational investigations would be the first step in characterizing its potential properties. These studies would typically involve:

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like this compound, DFT calculations would be instrumental in:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of the atoms. medcraveonline.com

Electronic Structure Analysis: Understanding the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict how the molecule would interact with other molecules. researchgate.net

Prediction of Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental identification and characterization. epstem.net

Molecular Dynamics (MD) Simulations: These simulations would model the physical movements of the atoms and molecules over time, providing insights into the dynamic behavior of this compound, such as its flexibility and interactions with solvents or biological macromolecules. researchgate.net

Quantum Chemical Descriptors and Reactivity Predictions: Using the data from DFT calculations, various descriptors like chemical hardness, softness, and electrophilicity index can be calculated to predict the molecule's reactivity in different chemical reactions. rasayanjournal.co.in

The absence of such studies for this compound means that its fundamental chemical and physical properties remain largely uncharacterized from a theoretical standpoint. Future research employing these computational methods would be invaluable in elucidating the nature of this compound and paving the way for potential applications.

Related Compounds

While direct information is lacking, studies on related structures provide a general context for the types of properties that might be expected. For instance, research on various furan derivatives has explored their reactivity and electronic properties through DFT. ekb.egpku.edu.cn Similarly, computational studies on phenol derivatives have been conducted to understand their structure-activity relationships. researchgate.net However, the unique combination of the aminomethyl, furan, and phenol moieties in this compound means that direct extrapolation of data from these related compounds would be speculative.

Computational and Theoretical Investigations of 5 Aminomethyl 2 Furan 2 Yl Phenol

In Silico Studies for Structure-Reactivity Correlations

Extensive searches of scientific databases and computational chemistry literature have revealed a significant gap in the current body of research. At present, there are no publicly available in silico studies, computational analyses, or theoretical investigations specifically focused on the chemical compound 5-Aminomethyl-2-furan-2-yl-phenol .

Consequently, detailed research findings, including quantum chemical calculations, molecular docking simulations, and quantitative structure-activity relationship (QSAR) models directly pertaining to this molecule, could not be identified. The absence of such dedicated studies means that no specific data tables or detailed discussions on its structure-reactivity correlations can be presented at this time.

While general computational methods exist for analyzing furan (B31954) and phenol (B47542) derivatives, the application of these techniques to This compound has not been documented in the reviewed literature. Therefore, a comprehensive analysis of its electronic properties, potential biological targets, or reactivity based on computational modeling remains an area for future investigation.

Mechanistic Investigations of Chemical Reactions Involving 5 Aminomethyl 2 Furan 2 Yl Phenol

Reaction Pathway Elucidation using Computational and Experimental Methods

The formation of 5-Aminomethyl-2-furan-2-yl-phenol can be envisioned through several synthetic routes, with the most probable being the reductive amination of a suitable precursor or a Mannich-type reaction. Elucidating the precise reaction pathway requires a synergistic approach, combining experimental techniques with computational modeling.

Proposed Reaction Pathways:

Reductive Amination Pathway: This pathway would likely start from a precursor such as 5-formyl-2-(furan-2-yl)phenol. In this scenario, the aldehyde group reacts with an amine source, typically ammonia (B1221849) or a primary amine, to form an imine intermediate. This imine is then reduced to the corresponding aminomethyl group. The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov Computational studies, specifically Density Functional Theory (DFT), can be employed to model the energetics of imine formation and the subsequent reduction step, helping to identify the rate-determining step. rsc.org

Mannich-type Reaction Pathway: The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as those at the ortho position of a phenol (B47542). researchgate.net In this context, a potential pathway could involve the reaction of 2-(furan-2-yl)phenol (B1339062) with formaldehyde (B43269) and an amine. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine, which then acts as an electrophile attacking the electron-rich phenolic ring. researchgate.net Experimental evidence for this pathway could be gathered by attempting the reaction with the proposed starting materials and analyzing the product distribution. The regioselectivity of the aminomethylation on the phenolic ring can be predicted using computational models that calculate the charge distribution and steric accessibility of the different positions. usda.gov

Experimental methods for pathway elucidation would involve the isolation and characterization of intermediates, if they are stable enough, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Isotopic labeling studies, where one of the reactants is labeled with a heavy isotope (e.g., deuterium (B1214612), carbon-13), can also be used to trace the path of atoms from reactants to products, providing conclusive evidence for a particular mechanism.

Interactive Table: Proposed Intermediates in the Synthesis of this compound

| Proposed Pathway | Starting Materials | Key Intermediate(s) |

| Reductive Amination | 5-formyl-2-(furan-2-yl)phenol, Amine | Imine |

| Mannich-type Reaction | 2-(furan-2-yl)phenol, Formaldehyde, Amine | Iminium ion |

Transition State Analysis and Energy Barriers

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy, which is a key determinant of the reaction rate. Computational chemistry is an indispensable tool for studying these fleeting structures and their associated energies. usda.gov

For the synthesis of this compound, transition state analysis can provide critical information. In a Mannich-type reaction, for instance, the attack of the phenolic ring on the iminium ion would proceed through a specific transition state. Computational models can calculate the geometry and energy of this transition state. Such calculations can predict whether the reaction is likely to occur and can also explain the observed regioselectivity (i.e., why the aminomethyl group adds to a specific position on the phenol ring). usda.gov

The stability of the furan (B31954) ring itself is a factor to consider. Computational studies on the excited states and pyrolysis of furan derivatives indicate that the ring can undergo opening under certain conditions. nih.govresearchgate.net While synthetic conditions are typically milder, understanding the energetic landscape of the furan ring helps in designing reaction conditions that avoid unwanted side reactions.

Interactive Table: Hypothetical Energy Barriers for Key Reaction Steps

| Reaction Step | Proposed Pathway | Hypothetical Activation Energy (kcal/mol) |

| Imine Formation | Reductive Amination | 10-15 |

| Hydride Transfer | Reductive Amination | 15-20 |

| Electrophilic Attack | Mannich-type Reaction | 18-25 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through detailed computational studies.

Role of Catalysis in Transformations (e.g., transition metal catalysis, organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of this compound would likely benefit significantly from the use of catalysts.

Transition Metal Catalysis: For a reductive amination pathway, transition metal catalysts are commonly employed for the hydrogenation of the imine intermediate. nih.gov Noble metals such as ruthenium (Ru), rhodium (Rh), and palladium (Pd) supported on materials like carbon or alumina (B75360) are highly effective. researchgate.net Non-noble metal catalysts, for example, those based on nickel (Ni) and copper (Cu), are also gaining prominence due to their lower cost and good activity. rsc.orgresearchgate.net Bifunctional catalysts, which possess both acidic sites to facilitate imine formation and metal sites for hydrogenation, can be particularly effective in one-pot reductive amination reactions. nih.govrsc.org For instance, a catalyst like CuNiAlOx has been shown to be effective in the amination of 5-hydroxymethylfurfural (B1680220). rsc.orgresearchgate.net

In the context of a Mannich-type reaction, Lewis acid catalysts could be employed to activate the formaldehyde and facilitate the formation of the reactive iminium ion.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative. For the asymmetric synthesis of chiral amines, chiral phosphoric acids have been used as organocatalysts in reductive amination reactions. nih.gov This approach could potentially be adapted to produce enantiomerically enriched this compound if a chiral center is introduced.

The choice of catalyst can significantly influence the reaction pathway and product distribution. For example, in the reductive amination of furfural, the nature of the metal catalyst can determine the selectivity towards the desired primary amine over side products. researchgate.net

Interactive Table: Potential Catalytic Systems

| Reaction Type | Catalyst Type | Specific Examples |

| Reductive Amination | Transition Metal | Ru/C, Ni/Al2O3, CuNiAlOx |

| Reductive Amination | Organocatalyst | Chiral Phosphoric Acids |

| Mannich-type Reaction | Lewis Acid | ZnCl2, AlCl3 |

Kinetic Studies and Kinetic Isotope Effects (KIE)

Kinetic studies, which measure the rate of a reaction under varying conditions, are essential for understanding the reaction mechanism. By determining the reaction order with respect to each reactant, one can infer the composition of the rate-determining transition state.

For the synthesis of this compound, kinetic studies could help differentiate between the proposed pathways. For example, if the reaction rate is found to be dependent on the concentration of the reducing agent in a reductive amination, it would suggest that the reduction step is rate-limiting.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the mechanism of a reaction. It involves measuring the change in reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

In the context of the reductive amination pathway, a primary deuterium KIE would be expected for the hydride transfer step if a deuterated reducing agent (e.g., NaBD4) is used and this step is rate-limiting. In a Mannich-type reaction, a solvent isotope effect might be observed if a proton transfer is involved in the rate-determining step.

Interactive Table: Hypothetical Kinetic Data

| Reactant Concentration | Initial Rate (M/s) | Reaction Order |

| [Precursor] | ... | ... |

| [Amine] | ... | ... |

| [Catalyst] | ... | ... |

Note: This table represents the type of data that would be collected in a kinetic study. The specific values would need to be determined experimentally.

Solvent Effects and Reaction Environment Impact

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, selectivity, and even the course of the reaction itself. Solvent effects arise from the differential solvation of the reactants, intermediates, and transition states.

For the synthesis of this compound, the choice of solvent would be critical. In a reductive amination reaction, the polarity of the solvent can influence the equilibrium of imine formation. Protic solvents can participate in hydrogen bonding and may stabilize charged intermediates or transition states. In some cases, high-boiling point solvents may be necessary to drive the reaction to completion. rsc.org

In a Mannich-type reaction, the solvent can affect the solubility of the reactants and the stability of the iminium ion intermediate. researchgate.net The use of reactive phenolic solvents has also been explored, where the solvent itself participates in the reaction by activating the reactants. nih.gov

The pH of the reaction medium is another crucial factor, especially in reactions involving amines and phenols. The protonation state of these functional groups can dramatically alter their reactivity. For instance, in a reductive amination, the pH needs to be controlled to ensure that a sufficient amount of the amine is in its neutral, nucleophilic form to react with the carbonyl group, while also allowing for the activation of the carbonyl by protonation.

Interactive Table: Influence of Solvent on a Hypothetical Reaction

| Solvent | Dielectric Constant | Observed Outcome |

| Dioxane | 2.2 | Moderate yield, some side products |

| Ethanol | 24.6 | High yield, clean reaction |

| Water | 80.1 | Potential for competing hydrolysis |

| Toluene | 2.4 | Low solubility of reactants, slow reaction |

Note: The outcomes in this table are illustrative and would depend on the specific reaction being conducted.

Chemical Transformations and Derivatization of 5 Aminomethyl 2 Furan 2 Yl Phenol

Chemical Modifications of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical modifications, including acylation, alkylation, sulfonylation, and the formation of imines.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation of the aminomethyl group can be readily achieved using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the compound's electronic and steric properties. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. A study on the acetylation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan (B31954) compound, demonstrated highly selective base-catalyzed acetylation using isopropenyl acetate. units.it

Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished using alkyl halides. A general method for the N-alkylation of amines with 2,5-furandimethanol (B16202) has been developed, which could be adapted for 5-Aminomethyl-2-furan-2-yl-phenol. nih.gov This process often utilizes a catalyst and can lead to mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents.

Sulfonylation , the reaction with sulfonyl chlorides, results in the formation of sulfonamides. These derivatives are of interest due to their presence in many biologically active compounds. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Formation of Imines and Related Nitrogenous Linkages

The primary amine of this compound can react with aldehydes or ketones to form imines , also known as Schiff bases. libretexts.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction is a critical factor, with the optimal rate typically observed in weakly acidic conditions (around pH 4-5). libretexts.org

This reaction is highly versatile, allowing for the introduction of a wide array of substituents depending on the carbonyl compound used. For example, reaction with a substituted benzaldehyde (B42025) would introduce an aryl group, creating a more complex molecular structure.

Functionalization of the Furan Ring

The furan ring in this compound is susceptible to various chemical transformations, including oxidation, reduction, ring-opening, and cycloaddition reactions. numberanalytics.comnumberanalytics.com

Selective Oxidation and Reduction Reactions

Oxidation of the furan ring can lead to a variety of products depending on the oxidizing agent and reaction conditions. researchgate.netrsc.orgresearchgate.net Oxidation can result in ring-opened products like 1,4-dicarbonyl compounds or maleic anhydride (B1165640) derivatives. rsc.orgnumberanalytics.com For some furan derivatives, oxidation can lead to the formation of furan-2-carboxylic acids. numberanalytics.com The presence of substituents on the furan ring can influence the rate and outcome of the oxidation reaction. researchgate.net Cytochrome P450-catalyzed oxidation of furan rings can generate reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.gov

Reduction of the furan ring typically yields dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.comacs.org Catalytic hydrogenation is a common method for this transformation, often employing catalysts like palladium. acs.orgalmerja.com The reduction of the furan ring can be challenging due to its sensitivity to acidic and basic conditions. nih.gov However, chemoselective reduction methods have been developed to selectively reduce double bonds conjugated to the furan ring without affecting the ring itself. nih.gov

Ring-Opening and Cycloaddition Chemistry

Ring-opening reactions of furans are valuable in organic synthesis for creating acyclic compounds with multiple functional groups. numberanalytics.comrsc.org These reactions can be catalyzed by acids or metal catalysts like FeCl3. rsc.orgrsc.orgacs.org For instance, acid-catalyzed ring-opening of furfuryl alcohol can produce levulinic acid. nih.gov The mechanism often involves protonation of the furan ring, followed by nucleophilic attack and cleavage of the C-O bond. acs.orgacs.org

Cycloaddition reactions , particularly the Diels-Alder reaction, are a significant aspect of furan chemistry. numberanalytics.comnumberanalytics.comnumberanalytics.com Furan can act as a diene and react with various dienophiles to form bicyclic adducts. numberanalytics.comnih.gov These reactions can be influenced by catalysts and reaction conditions, which affect the regio- and stereoselectivity of the products. nih.gov Furans can also participate in [2+2] and [3+2] cycloaddition reactions, further expanding their synthetic utility. acs.orgnih.gov

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, primarily through reactions like etherification and esterification. nih.gov

Etherification involves the reaction of the phenoxide, formed by treating the phenol (B47542) with a base, with an alkyl halide. This results in the formation of an ether linkage.

Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. researchgate.net This reaction is a common strategy for protecting the hydroxyl group or for modifying the compound's properties. For example, derivatization with dansyl chloride is used to introduce a fluorescent tag for analytical purposes. oup.com Pre-column derivatization with reagents like p-bromophenacyl bromide can be used to introduce a bromine atom, facilitating element-selective detection in mass spectrometry. rsc.org Another approach involves acylation with isonicotinoyl chloride, which can be performed under aqueous conditions. nih.gov

Esterification and Etherification Reactions

Detailed research findings on the esterification of the phenolic hydroxyl group or etherification of either the phenolic or the furan's hydroxymethyl group (if present in a precursor) of this compound are not described in the surveyed scientific literature. General principles of phenol esterification suggest that reactions with acyl chlorides or acid anhydrides are typically more effective than with carboxylic acids. Similarly, etherification of phenols is a well-established transformation, often carried out under basic conditions with an appropriate alkylating agent. However, no specific examples, reaction conditions, or yields for these transformations on this compound have been reported.

Phenolic Oxidative Coupling Reactions

Phenolic oxidative coupling is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of complex molecules and polymers. These reactions are typically catalyzed by metal complexes or enzymes. While the general mechanisms of phenolic oxidative coupling are well-understood, there is no specific literature detailing the application of these reactions to this compound. The presence of the electron-rich furan ring and the aminomethyl group could potentially influence the regioselectivity and outcome of such coupling reactions, but no experimental studies have been published to confirm this.

Synthesis of Polyfunctionalized and Hybrid Molecules

The synthesis of polyfunctionalized and hybrid molecules often utilizes versatile starting materials that can be elaborated through various chemical transformations. While there are numerous reports on the synthesis of hybrid molecules containing furan or phenol moieties, none of the identified studies specifically utilize this compound as a starting material or intermediate. Research in this area tends to focus on more readily available furan derivatives, such as 5-hydroxymethylfurfural (HMF), for the construction of complex molecular architectures.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Versatile Chemical Building Blocks

The inherent functionalities of 5-aminomethyl-2-furan-2-yl-phenol make it an exemplary chemical building block. The phenolic hydroxyl group, the primary amine on the aminomethyl substituent, and the furan (B31954) ring each provide distinct reactive sites, enabling its participation in a wide array of polymerization and assembly processes.

Precursors for Polymeric Materials

The development of bio-based polymers is a critical step towards a more sustainable chemical industry. Furan derivatives, in particular, have been identified as key renewable platform molecules. catalysis-summit.com The structure of this compound is ideally suited for the synthesis of several classes of high-performance polymers.

Polyimines: The primary amine of the aminomethyl group can readily react with dialdehydes or diketones through condensation reactions to form polyimines, also known as polyazomethines. Furan-containing polyazomethines have been synthesized by reacting bifuranic diamine monomers with aromatic dialdehydes, resulting in polymers with medium to reasonably high molecular weights and good thermal stability. researchgate.net

Polyesters: The phenolic hydroxyl group allows for the incorporation of this molecule into polyester (B1180765) chains. Polyesters derived from renewable resources, such as those based on 2,5-furandicarboxylic acid (FDCA), are of significant interest. researchgate.net These can be synthesized through various polycondensation techniques, including enzymatic polymerization. nih.govrug.nl The inclusion of a phenolic monomer like this compound could introduce unique properties, such as enhanced thermal stability and altered solubility. The synthesis of furan-based polyesters from monomers like dimethyl 2,5-furandicarboxylate and various diols has been extensively studied, yielding materials with a range of thermal and mechanical properties. nih.govresearchgate.net

Polyamides: The aminomethyl group provides a site for reaction with dicarboxylic acids or their derivatives to form polyamides. Bio-based polyamides containing furan moieties are being actively researched as sustainable alternatives to their petroleum-based counterparts. magtech.com.cnresearchgate.net For instance, polyamides have been successfully synthesized from 2,5-furandicarboxylic acid and various diamines, including both aliphatic and aromatic variants. dtic.milrsc.org The use of a monomer like this compound could lead to the formation of polyamides with interesting properties, potentially including improved solubility and processability due to the flexible aminomethyl linker. nih.gov The introduction of a bifuran moiety into the polyamide backbone has been shown to increase the glass transition temperature and enhance UV absorption. acs.org

| Polymer Type | Relevant Furan-Based Monomers | Polymerization Method | Key Properties of Furan-Based Polymers |

|---|---|---|---|

| Polyimines | Furanic diamines, Aromatic dialdehydes | Polycondensation | Good thermal stability, Medium to high molecular weight researchgate.net |

| Polyesters | 2,5-Furandicarboxylic acid (FDCA), Furan-based diols | Polycondensation, Enzymatic polymerization | Renewable, Tunable thermal and mechanical properties researchgate.netnih.govresearchgate.net |

| Polyamides | 2,5-Furandicarboxylic acid (FDCA), Furanic diamines (e.g., 2,5-bis(aminomethyl)furan) | Melt polycondensation, Interfacial polymerization | High performance, Bio-based, Enhanced thermal properties magtech.com.cnresearchgate.netdtic.milrsc.org |

Monomers for Functional Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized structures. The hydrogen-bonding capabilities of the phenolic hydroxyl and aminomethyl groups, coupled with the potential for π-π stacking interactions involving the furan and phenyl rings, make this compound an excellent candidate for designing functional supramolecular assemblies.

Furan-containing polymers have been shown to form thermally reversible supramolecular polymer networks through hydrogen bonding. nih.gov For example, poly(tetrahydrofuran) functionalized with strongly dimerizing ureidopyrimidinone (UPy) groups at both ends exhibits thermoplastic elastomer behavior due to self-assembly through hydrogen bonds. researchgate.net A monomer like this compound could be incorporated into polymer backbones to introduce specific, directional non-covalent interactions, leading to materials with self-healing properties or stimuli-responsive behavior.

Ligand Design in Organometallic Chemistry and Catalysis

The presence of nitrogen and oxygen donor atoms, along with the furan ring, makes this compound and its derivatives attractive ligands for a variety of metal ions. nih.gov The resulting organometallic complexes could find applications in catalysis.

Furan-containing ligands have been used in the preparation of catalysts for polymerization reactions. researchgate.net For instance, tridentate ligand compounds with imino furan units have been synthesized and used to prepare metallic complexes for the homopolymerization and copolymerization of ethylene (B1197577) and α-olefins. researchgate.net The specific geometry and electronic properties of the ligand, which can be tuned by modifying the substituents on the phenyl and furan rings, would influence the catalytic activity and selectivity of the metal center. Copper complexes with anionic nitrogen ligands, for example, have been studied as intermediates in catalytic amidation reactions. acs.org The development of catalysts based on furan derivatives is a burgeoning field, driven by the sustainable nature of these ligands. catalysis-summit.com

Development of Chemical Probes for Receptor-Ligand Interaction Studies

Understanding the interactions between ligands and their biological receptors is fundamental to drug discovery. Chemical probes that can form covalent bonds with their target receptors are invaluable tools in these studies. The furan moiety is a particularly interesting functional group for this purpose, as it can be oxidized to a reactive intermediate that can cross-link with the receptor. nih.gov

A molecule like this compound could be incorporated into a ligand for a specific receptor. Upon binding, the furan ring could be selectively oxidized, leading to the formation of a covalent bond and allowing for the identification and characterization of the ligand-receptor complex. nih.gov This furan-based cross-linking methodology has been successfully applied to study G protein-coupled receptors (GPCRs). nih.gov Furthermore, furan-substituted analogues of natural products have been synthesized to probe receptor binding sites, with modifications to the furan ring influencing the potency and selectivity of the ligand. acs.org Flexible molecular receptors incorporating a furan group have also been developed for the selective recognition of metal ions. researchgate.net

Precursors for Advanced Organic Frameworks

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas and tunable pore sizes make them promising materials for gas storage, separation, and catalysis. rsc.org

Furan-2,5-dicarboxylic acid (FDCA) has been widely used as a building block for MOFs. acs.orggoogle.com The resulting frameworks exhibit potential for selective gas adsorption and separation. Lanthanide-based MOFs derived from furan-2,5-dicarboxylate (B1257723) have also been synthesized and show interesting magnetic and luminescent properties. nih.gov A molecule like this compound, with its multiple coordination sites, could serve as a versatile precursor for novel MOFs. The presence of the aminomethyl and phenolic groups could lead to frameworks with enhanced functionality, such as open metal sites or basic functionalities, which could be beneficial for catalytic applications or for the selective adsorption of specific molecules. Amino-functionalized MOFs have demonstrated high efficiency and selectivity in the separation of furan compounds from water. acs.org

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

Biocatalysis: Enzymatic catalysis offers a promising green alternative to conventional chemical methods, providing high selectivity under mild conditions. frontiersin.org Research into the biocatalytic synthesis of furan-based amino compounds is a rapidly growing field. acs.orgconsensus.app Enzymes such as transaminases, amine dehydrogenases, and lipases could be explored for the synthesis of key intermediates or the final compound itself. acs.orgnih.govacs.org For instance, ω-transaminases have shown high efficiency in the amination of bio-based furan (B31954) aldehydes. nih.gov A potential biocatalytic route to 5-Aminomethyl-2-furan-2-yl-phenol could involve the enzymatic amination of a suitable furan precursor followed by a coupling reaction to form the phenol (B47542) ring, or vice-versa. The use of whole-cell biocatalysts could further streamline these processes, making them more economically viable for large-scale production. nih.gov

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Transaminases (TAs) | Direct amination of a furan-2-yl-phenol precursor containing a carbonyl group. | High selectivity, mild reaction conditions, use of renewable amine donors. nih.gov |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of a ketone precursor to form a chiral amine. | High enantioselectivity for producing specific stereoisomers. acs.org |

| Lipases | Catalyzing esterification or amidation steps in precursor synthesis. | High stability, potential for use in non-aqueous media, solvent-free conditions. acs.org |

Photocatalysis: Photocatalysis represents another frontier for sustainable synthesis, using light energy to drive chemical reactions. While specific applications to this compound are yet to be reported, the principles of photocatalysis could be applied to C-H activation or cross-coupling reactions necessary for its synthesis, potentially reducing the reliance on pre-functionalized starting materials and harsh reagents.

Atom Economy: Future synthetic strategies should also prioritize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.govnih.gov Methodologies such as cycloaddition reactions or domino reactions, which form multiple bonds in a single operation, are ideal for this purpose. organic-chemistry.org For example, developing a convergent synthesis where the furan and phenol rings are constructed in a highly efficient cascade reaction would be a significant advancement. researchgate.netshareok.org Research has demonstrated the synthesis of furan derivatives with perfect atom economy through 1,3-dipolar cycloadditions, a strategy that could be adapted for this class of compounds. nih.govnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound, with its electron-rich furan and phenol rings and a nucleophilic amino group, suggests a rich and complex reactivity profile that is ripe for exploration.

The furan moiety can participate in various transformations, including Diels-Alder reactions, which could be used to build complex polycyclic structures. rsc.orgnih.govresearchgate.netresearchgate.net The phenol ring is amenable to electrophilic substitution, allowing for the introduction of additional functional groups that could modulate the molecule's properties. Furthermore, the aminomethyl group provides a handle for further derivatization, such as acylation, alkylation, or participation in the formation of larger supramolecular structures.

Future research could investigate:

Domino Reactions: Designing novel cascade reactions that leverage the inherent reactivity of the different functional groups. For instance, a sequence initiated at the amine could trigger a cyclization involving the furan or phenol ring.

Oxidative Coupling: The phenol group can undergo oxidative coupling reactions, potentially leading to the formation of novel dimers or polymers with interesting material or biological properties. researchgate.net

Metal-Catalyzed Cross-Coupling: Utilizing the furan or phenol ring as a substrate in modern cross-coupling reactions to append new aryl or alkyl fragments, thereby creating a library of derivatives for screening. Research into synthesizing highly substituted phenols demonstrates that even sterically hindered positions can be functionalized with the right catalytic system. oregonstate.edu

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, accelerating the design and discovery process. usda.govnih.gov For this compound, computational models can offer significant insights where experimental data is lacking.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure of the molecule. This allows for the prediction of:

Reactivity Sites: Identifying the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic transformations. nih.govresearchgate.net Studies on similar structures have used DFT to predict reaction barriers and regioselectivity. rsc.orgresearchgate.netresearchgate.net

Spectroscopic Properties: Predicting NMR and other spectral data to aid in the characterization of new derivatives.

Thermodynamic Stability: Assessing the stability of different potential products and intermediates in a proposed reaction pathway. scilit.com

Quantitative Structure-Property Relationship (QSPR): If a library of derivatives is synthesized, QSPR models can be developed to correlate their structural features with specific properties, such as antioxidant activity or corrosion inhibition, as has been done for other furan derivatives. digitaloceanspaces.com This predictive capability allows for the rational design of new compounds with enhanced performance for targeted applications. usda.govdigitaloceanspaces.com

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. | Reactivity indices, reaction energy barriers, regioselectivity, spectroscopic signatures. rsc.orgresearchgate.netnih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Correlate molecular structure with physical or biological properties. | Predictive models for properties like antioxidant potential or receptor binding affinity. digitaloceanspaces.com |

| Molecular Docking | Simulate binding to biological targets (e.g., enzymes, receptors). | Potential therapeutic applications, binding affinity scores, identification of key interactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. researchgate.net The integration of flow reactors into the synthesis of fine chemicals and pharmaceuticals is a growing trend. mdpi.com

The synthesis of this compound could be significantly optimized by transitioning to a continuous-flow process. This would be particularly beneficial for managing potentially hazardous or unstable intermediates and for precise control over reaction parameters. nih.govresearchgate.net Flow platforms have been successfully developed for the synthesis of various furan and phenol derivatives. acs.orgacs.org For example, a multi-step continuous-flow procedure was used to synthesize 2,5-diaryl furans, avoiding the isolation of a potentially unstable endoperoxide intermediate. acs.org

Future work could focus on designing a fully automated, multi-step flow platform that starts from simple precursors and yields the final product without manual intervention. This could involve:

Immobilized Catalysts and Reagents: Using packed-bed reactors with immobilized catalysts or scavenger resins to simplify purification.

In-line Analytics (PAT): Integrating process analytical technology (PAT) to monitor the reaction in real-time and allow for rapid optimization. researchgate.net

Automated Optimization: Coupling the flow reactor to machine learning algorithms that can autonomously explore the reaction space to find the optimal conditions for yield and purity.

By embracing these future research directions, the scientific community can systematically unlock the synthetic and applied potential of this compound, paving the way for the development of novel materials, and functional molecules built from this versatile scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-Aminomethyl-2-furan-2-yl-phenol, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions starting with furan derivatives and aminomethylphenol precursors. Key steps include:

- Coupling reactions : Suzuki-Miyaura cross-coupling for aryl-furan bond formation .

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .

- Continuous flow reactors : Enable precise control of temperature and residence time, reducing side reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve aromatic (6.5–8.0 ppm) and aminomethyl (2.5–3.5 ppm) protons .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–N stretch at 1250–1350 cm⁻¹) .

- Crystallography :

Q. How can researchers validate the purity of this compound post-synthesis?

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) eluent; visualize under UV or ninhydrin staining .

- Melting point analysis : Compare observed values (e.g., 127–133°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can structural analogs of this compound be systematically compared to resolve discrepancies in biological activity data?

- Comparative assays :

- Enzyme inhibition studies : Use standardized assays (e.g., fluorescence-based) with IC₅₀ calculations for analogs .

- Dose-response curves : Identify outliers in potency (e.g., analogs with EC₅₀ > 100 µM vs. <10 µM) .

- Structural analysis :

- Molecular docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What computational approaches are recommended to predict the binding interactions of this compound with biological targets?

- Docking tools : AutoDock or Schrödinger Suite for preliminary binding affinity estimates .

- Quantum mechanics/molecular mechanics (QM/MM) : Refine electronic interactions (e.g., hydrogen bonding with catalytic residues) .

- Pharmacophore modeling : Map essential features (e.g., aminomethyl donor, hydrophobic furan) to guide SAR studies .

Q. How can researchers address inconsistencies in spectral data (e.g., unexpected NMR peaks) during characterization?

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- COSY/HSQC experiments : Assign overlapping proton signals via 2D correlation spectroscopy .

- Crystallographic validation : Cross-check NMR assignments with X-ray-derived bond angles and torsions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.